6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a pyrimidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-methylpyrimidine under basic conditions to form the intermediate, which is then cyclized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 6-{5-[4-(Trifluoromethyl)phenyl][2,4’-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one
Uniqueness
6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific structural features, such as the combination of a fluorophenyl group with a pyrimidinylidene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
923594-32-5 |
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Molecular Formula |
C17H13FN2O |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-2-methylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C17H13FN2O/c1-11-19-10-15(12-6-8-13(18)9-7-12)17(20-11)14-4-2-3-5-16(14)21/h2-10,21H,1H3 |
InChI Key |
UFIJNMXAGZHCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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